molecular formula C15H13BrN2O2 B5429597 2-[(3-bromobenzoyl)amino]-N-methylbenzamide

2-[(3-bromobenzoyl)amino]-N-methylbenzamide

Cat. No.: B5429597
M. Wt: 333.18 g/mol
InChI Key: HBPHVMDUYCOLQZ-UHFFFAOYSA-N
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Description

2-[(3-bromobenzoyl)amino]-N-methylbenzamide is an organic compound with the molecular formula C15H12BrNO2 It is a derivative of benzamide, featuring a bromobenzoyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromobenzoyl)amino]-N-methylbenzamide typically involves the reaction of 3-bromobenzoyl chloride with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromobenzoyl)amino]-N-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The amide group can be oxidized to a nitro group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding nitro compound.

Scientific Research Applications

2-[(3-bromobenzoyl)amino]-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzoyl)amino]-N-methylbenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The bromobenzoyl group may play a role in binding to these targets, while the amide and methyl groups could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromobenzoyl)amino]-N-isobutylbenzamide
  • 2-[(3-bromobenzoyl)amino]-N-tert-butylbenzamide
  • 2-[(3-bromobenzoyl)amino]-N-ethylbenzamide

Uniqueness

2-[(3-bromobenzoyl)amino]-N-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group on the nitrogen atom can also affect its solubility and overall chemical behavior compared to its analogs.

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-17-15(20)12-7-2-3-8-13(12)18-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPHVMDUYCOLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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